molecular formula C25H27N3O4 B227409 N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide

N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide

Cat. No. B227409
M. Wt: 433.5 g/mol
InChI Key: QORIKLNINZMJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide, also known as MRS1477, is a small molecule antagonist of the P2Y14 receptor. P2Y14 receptor is a G protein-coupled receptor that is involved in several physiological processes, including inflammation, immune response, and metabolism. MRS1477 has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and neuroinflammation.

Mechanism of Action

N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide exerts its pharmacological effects by binding to and blocking the P2Y14 receptor. The P2Y14 receptor is involved in several physiological processes, including inflammation, immune response, and metabolism. By blocking the P2Y14 receptor, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer research, this compound has been shown to inhibit cancer cell proliferation, induce apoptosis, and reduce angiogenesis. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity by increasing insulin secretion and reducing hepatic glucose production. In neuroinflammation research, this compound has been shown to reduce inflammation and improve cognitive function by modulating microglial activation and reducing cytokine production.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide in lab experiments is its specificity for the P2Y14 receptor. This allows for precise modulation of the receptor's activity and avoids potential off-target effects. However, one limitation of using this compound is its relatively low potency compared to other P2Y14 receptor antagonists. This may require higher concentrations of this compound to achieve the desired pharmacological effects.

Future Directions

There are several potential future directions for research on N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide. One direction is to further investigate its potential therapeutic applications in cancer, diabetes, and neuroinflammation. Another direction is to develop more potent and selective P2Y14 receptor antagonists based on the structure of this compound. Additionally, research could focus on the potential role of the P2Y14 receptor in other physiological processes and diseases.

Synthesis Methods

N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide can be synthesized using a multi-step reaction sequence. The synthesis involves the reaction of 2-furancarboxylic acid with 1,3-diaminopropane to form a furan-2-carboxamidoalkylamine intermediate. The intermediate is then reacted with 4-methoxyphenylpropyl bromide to form the 4-methoxyphenoxypropyl derivative. The final step involves the reaction of the 4-methoxyphenoxypropyl derivative with 1-(2-aminoethyl)-1H-benzimidazole to form this compound.

Scientific Research Applications

N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide has been extensively studied for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast cancer, prostate cancer, and melanoma. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In neuroinflammation research, this compound has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.

properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

N-[3-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]propyl]furan-2-carboxamide

InChI

InChI=1S/C25H27N3O4/c1-30-19-11-13-20(14-12-19)31-18-6-16-28-22-8-3-2-7-21(22)27-24(28)10-4-15-26-25(29)23-9-5-17-32-23/h2-3,5,7-9,11-14,17H,4,6,10,15-16,18H2,1H3,(H,26,29)

InChI Key

QORIKLNINZMJPM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CO4

Canonical SMILES

COC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.